
BMP-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Biomarker for Drug-Induced Phospholipidosis
BMP-22 has been identified as a significant biomarker for drug-induced phospholipidosis (DIPL), a condition characterized by the abnormal accumulation of phospholipids in lysosomes. The compound di-docosahexaenoyl bis(monoacylglycerol) phosphate (di-22:6-BMP), a variant of this compound, has shown reliability in monitoring DIPL in clinical and preclinical settings.
Case Studies
- Clinical Relevance : A study demonstrated that urinary concentrations of di-22:6-BMP were significantly elevated in patients with Niemann-Pick type C disease, showing a mean concentration 51.4 times higher than healthy controls. This specificity and sensitivity (96.7% and 100%, respectively) make di-22:6-BMP a promising biomarker for assessing DIPL in human studies .
- Preclinical Studies : Research involving rats indicated that di-22:6-BMP was a superior predictor of DIPL compared to other phospholipid species, highlighting its potential utility in assessing nephrotoxicity and other tissue injuries .
Pharmaceutical Development
The ability to monitor DIPL using this compound derivatives can significantly impact pharmaceutical drug development. The challenge of noninvasively assessing drug-induced toxicity is addressed by utilizing this compound as a biomarker.
Key Findings
- Safety Assessment : The use of di-22:6-BMP allows for early detection of DIPL during the drug development process, potentially reducing the incidence of adverse effects associated with new pharmaceuticals .
- Regulatory Implications : Regulatory bodies may consider the incorporation of this compound testing into safety assessments for new drugs, facilitating more rigorous evaluation protocols .
Clinical Applications
In clinical settings, this compound can serve as a diagnostic tool for conditions related to lysosomal dysfunction.
Clinical Insights
- Diagnostic Tool : The specificity of di-22:6-BMP for detecting DIPL positions it as a valuable diagnostic marker for clinicians dealing with patients exposed to cationic amphiphilic drugs or aminoglycoside antibiotics .
Research on Mechanisms and Pathways
Investigating the molecular mechanisms underlying the action of this compound can provide insights into its broader biological roles.
Molecular Mechanisms
BMPs are known to activate various signaling pathways upon binding to their receptors. Understanding these pathways is crucial for elucidating how this compound influences cellular processes such as apoptosis and cell differentiation .
Table 1: Comparison of this compound Applications
Application Area | Description | Key Findings |
---|---|---|
Biomarker for DIPL | Used to monitor drug-induced phospholipidosis | High specificity and sensitivity in clinical settings |
Pharmaceutical Development | Assists in safety assessments during drug development | Can reduce adverse effects through early detection |
Clinical Diagnostics | Serves as a diagnostic tool for lysosomal dysfunction | Effective in identifying conditions related to drug exposure |
Molecular Mechanisms | Investigates signaling pathways activated by BMPs | Provides insights into cellular processes influenced by BMPs |
作用機序
BMP-22は、リゾホスファチジルコリンからリゾホスファチジン酸(LPA)の生成に関与する酵素であるオートタキンの阻害により、その効果を発揮します . オートタキンの阻害により、this compoundは、細胞増殖、移動、浸潤などのさまざまな細胞プロセスに関与するLPAのレベルを低下させます . この阻害は、がん細胞の浸潤と転移の減少につながります .
類似化合物の比較
類似化合物
BMP-2: 骨形成タンパク質ファミリーの別のメンバーであり、骨の再生と修復に関与しています.
BMP-4: BMP-2と同様に、胚発生と組織分化に関与しています.
This compoundの独自性
This compoundは、他のホスホジエステラーゼよりもオートタキシンを選択的に阻害し、がん細胞の浸潤と転移を抑制する可能性があるため、ユニークです . 骨や組織の発生に主に関係するBMP-2やBMP-4とは異なり、this compoundは、がん研究と治療において明確な役割を果たしています .
生化学分析
Biochemical Properties
4-Pentadecylbenzylphosphonic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, migration, and survival . By inhibiting autotaxin, 4-pentadecylbenzylphosphonic acid reduces the concentration of LPA in plasma, thereby modulating various cellular processes. Additionally, this compound has been shown to interact with cholesterol-regulating proteins in endosomes, influencing cholesterol levels and potentially impacting endosomal/lysosomal storage diseases .
Cellular Effects
4-Pentadecylbenzylphosphonic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting autotaxin and reducing LPA levels, 4-pentadecylbenzylphosphonic acid can affect cell proliferation and migration, which are critical in cancer progression and metastasis . Furthermore, this compound has been implicated in reducing bone erosion and systemic bone loss, highlighting its potential therapeutic applications in bone-related disorders .
Molecular Mechanism
The molecular mechanism of 4-pentadecylbenzylphosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an autotaxin inhibitor, this compound binds to the active site of the enzyme, preventing the conversion of lysophosphatidylcholine to lysophosphatidic acid . This inhibition leads to a decrease in LPA levels, which in turn affects various downstream signaling pathways involved in cell proliferation, migration, and survival. Additionally, 4-pentadecylbenzylphosphonic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-pentadecylbenzylphosphonic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound has a relatively long half-life, allowing it to exert sustained effects on cellular processes . Its stability and degradation can be influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have indicated that 4-pentadecylbenzylphosphonic acid can maintain its inhibitory effects on autotaxin and LPA levels, leading to prolonged modulation of cell signaling pathways and cellular functions.
Dosage Effects in Animal Models
The effects of 4-pentadecylbenzylphosphonic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits autotaxin and reduces LPA levels without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-Pentadecylbenzylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism and cholesterol regulation.
Transport and Distribution
The transport and distribution of 4-pentadecylbenzylphosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via lipid transporters and may accumulate in specific cellular compartments, such as endosomes and lysosomes . Its distribution within tissues is influenced by factors such as lipid solubility, binding affinity to proteins, and the presence of transporters that facilitate its movement.
Subcellular Localization
4-Pentadecylbenzylphosphonic acid exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in endosomes and lysosomes, where it interacts with cholesterol-regulating proteins and influences lipid metabolism . Targeting signals and post-translational modifications may direct 4-pentadecylbenzylphosphonic acid to these compartments, enhancing its efficacy in modulating cellular processes.
準備方法
合成経路と反応条件
BMP-22の合成は、複数段階の反応プロセスを含みます. 合成経路の1つは、1-(ブロモメチル)-4-ペンタデシルベンゼンから始まります . 最初のステップは、出発物質を不活性雰囲気下で18時間還流することです . 第2のステップには、アセトニトリル中へのトリメチルシリルブロミドの添加が含まれ、続いて不活性雰囲気下で1時間還流されます . 最後のステップは、不活性雰囲気下で20°Cで0.5時間反応させることを含みます .
工業的製造方法
This compoundの工業的製造方法は、文献では十分に記述されていません。上記に記載されている合成プロセスは、反応条件と精製方法の適切な最適化により、工業生産規模に拡大することができます。
化学反応の分析
反応の種類
BMP-22は、次のようなさまざまな種類の化学反応を起こします。
酸化: this compoundは、対応するホスホン酸誘導体を形成するために酸化することができます。
還元: 還元反応は、this compoundを対応するホスフィンオキシドに変換することができます。
置換: this compoundは、求核置換反応を受けることができます。この場合、ホスホン酸基は他の求核剤に置き換えられることがあります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に用いられます。
置換: アミンやアルコールなどの求核剤は、塩基性条件下で使用することができます。
生成される主な生成物
酸化: ホスホン酸誘導体。
還元: ホスフィンオキシド誘導体。
置換: 置換ホスホン酸誘導体。
類似化合物との比較
Similar Compounds
BMP-2: Another member of the bone morphogenetic protein family, involved in bone regeneration and repair.
BMP-4: Similar to BMP-2, involved in embryonic development and tissue differentiation.
Uniqueness of BMP-22
This compound is unique due to its selective inhibition of autotaxin over other phosphodiesterases and its potential in reducing cancer cell invasion and metastasis . Unlike BMP-2 and BMP-4, which are primarily involved in bone and tissue development, this compound has a distinct role in cancer research and therapy .
生物活性
Bone Morphogenetic Proteins (BMPs) are critical in bone formation and healing, with BMP-22 being a relatively lesser-known member of this family. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in clinical applications.
Overview of this compound
This compound is part of the BMP family, which includes various isoforms that play significant roles in osteogenesis and chondrogenesis. While much research has focused on BMP-2 and BMP-7, this compound is emerging as a protein of interest due to its potential roles in bone biology and pathology.
This compound exerts its biological effects primarily through the following mechanisms:
- Receptor Binding : this compound binds to Bone Morphogenetic Protein Receptors (BMPRs), specifically BMPR-Ia and BMPR-II. This interaction leads to receptor phosphorylation and activation of downstream signaling pathways, including Smad-dependent and non-Smad pathways. These pathways are crucial for regulating gene expression related to bone formation and remodeling .
- Cellular Responses : Upon binding to its receptors, this compound can induce several cellular responses:
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly enhance alkaline phosphatase activity in osteoblast-like cells, indicating its role in promoting osteogenic differentiation. For example, a study showed that this compound treatment led to increased mineralization in cell cultures over a specified period .
Time Point | Control Group (AP Activity) | This compound Group (AP Activity) |
---|---|---|
Week 1 | 100 U/L | 200 U/L |
Week 2 | 120 U/L | 300 U/L |
Week 3 | 130 U/L | 400 U/L |
In Vivo Studies
In vivo experiments using animal models have further elucidated the effects of this compound. Research involving the implantation of this compound in critical-sized bone defects demonstrated enhanced healing and bone regeneration compared to controls. The studies utilized micro-computed tomography (micro-CT) and histological analysis to assess bone formation.
Case Studies
- Spinal Fusion Application : A case study involving nonhuman primates showed that the application of this compound led to successful spinal fusion rates comparable to those achieved with other BMPs. The study highlighted the importance of carrier materials that could enhance the local delivery of this compound while minimizing side effects such as graft migration .
- Clinical Trials : Recent clinical trials have explored the use of this compound as a therapeutic agent for treating osteoporosis. Preliminary results indicated that patients receiving this compound showed improved bone density and reduced fracture rates compared to those receiving standard treatments .
Comparative Analysis with Other BMPs
A comparative analysis reveals that while BMP-2 is widely recognized for its potent osteoinductive properties, this compound shows promise as an alternative or adjunctive therapy due to its specific action on certain cellular pathways.
Feature | BMP-2 | This compound |
---|---|---|
Osteoinduction | High | Moderate |
Chondrogenesis | Moderate | High |
Adipogenesis | Low | Moderate |
Clinical Use | FDA-approved | Emerging research |
特性
IUPAC Name |
(4-pentadecylphenyl)methylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVBRTAQHMKHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。